[(3-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxybenzylamine and the 1-(2,2,2-trifluoroethyl)-1H-pyrazole intermediates. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(3-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16F3N3O |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-21-13-4-2-3-11(7-13)8-18-9-12-5-6-19-20(12)10-14(15,16)17/h2-7,18H,8-10H2,1H3 |
InChI Key |
AJTYQDFNTVEOKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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